3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Melanocortin receptor GPCR MC4R antagonist

This fully substituted pyrazolo[1,5-a]pyrimidine features a 4-methylphenyl group at C2, methyl groups at C3/C5, and morpholine at C7—a pharmacophoric combination critical for kinase hinge-binding and target selectivity. Distinct SAR at each vector precludes generic substitution: the 4-methylphenyl substituent confers unique selectivity vs. 3-methylphenyl, 4-chlorophenyl, or 4-methoxyphenyl congeners in CDK isoform and PI3Kδ panels. With Ki 16 nM at MC4R and 156-fold selectivity over MC3R, this compound serves as a pharmacological tool for energy homeostasis studies. Its calculated logP ~4.3 and PSA ~38 Ų position it as a CNS drug-like reference standard for PAMPA permeability assessments. Ideal for selectivity panel benchmarking and SAR exploration in kinase inhibitor discovery.

Molecular Formula C19H22N4O
Molecular Weight 322.4 g/mol
Cat. No. B5965153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine
Molecular FormulaC19H22N4O
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCOCC4
InChIInChI=1S/C19H22N4O/c1-13-4-6-16(7-5-13)18-15(3)19-20-14(2)12-17(23(19)21-18)22-8-10-24-11-9-22/h4-7,12H,8-11H2,1-3H3
InChIKeyLNQCGMWWERHYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine – Core Scaffold and Procurement Context


3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (MF: C19H22N4O, MW: 322.4 g/mol) is a fully substituted pyrazolo[1,5-a]pyrimidine bearing a 4-methylphenyl group at C2, methyl groups at C3 and C5, and a morpholine ring at C7 [1]. This scaffold is a privileged structure in kinase inhibitor discovery, with documented utility against cyclin-dependent kinases (CDKs), PI3 kinases, and interleukin-1 receptor-associated kinase 4 (IRAK4) [2]. The compound is catalogued in the ChEMBL database (CHEMBL3577993) and has been annotated with receptor-binding data in BindingDB, indicating it has been profiled in at least one bioactivity screening campaign [3].

Why 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Cannot Be Replaced by Close Structural Analogs


Generic substitution among pyrazolo[1,5-a]pyrimidine analogs is precluded by the steep structure-activity relationships (SAR) operating at each vector. The 2-aryl substituent governs target selectivity: the 4-methylphenyl group in this compound yields a distinct steric and electronic profile compared to the 3-methylphenyl, 4-chlorophenyl, or 4-methoxyphenyl congeners, which are known to shift selectivity between CDK isoforms, PI3Kδ, and IRAK4 [1]. The C7 morpholine is a critical pharmacophoric element for kinase hinge-binding and influences both potency and physicochemical properties; replacement by pyrrolidine, azepane, or piperazine derivatives (e.g., ChemDiv D503-0374, D503-0410) results in altered logP, polar surface area, and hydrogen-bond acceptor count, directly impacting membrane permeability and off-target binding . These SAR features make the compound a discrete chemical entity for screening, not a fungible member of a congeneric series.

Quantitative Differentiation Evidence for 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine


Melanocortin Receptor 4 (MC4R) Binding Affinity and Selectivity Over MC3R

This compound demonstrates binding to the mouse melanocortin 4 receptor (MC4R) with a Ki of 16 nM, measured via displacement of [125I]MT-II in HEK293 cells expressing the receptor. It shows 156-fold selectivity over the mouse melanocortin 3 receptor (MC3R), for which the Ki is 2,500 nM [1]. Although no direct head-to-head comparator data are available in the same assay for other pyrazolo[1,5-a]pyrimidine analogs, this level of MC4R affinity and MC3R selectivity is comparable to early-stage MC4R-targeted tool compounds [2].

Melanocortin receptor GPCR MC4R antagonist

C7 Morpholine vs. C7 Pyrrolidine/Azepane: Calculated Physicochemical Differentiation

Computational comparison of 3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine derivatives bearing different C7 substituents reveals that the morpholine analog (this compound) has a calculated logP of approximately 4.3 (estimated by fragment-based methods), which is lower than the corresponding azepane analog (logP = 5.25) and the 4-(4-chlorophenyl)piperazine analog (logP = 6.11), as documented in vendor catalog entries . The morpholine oxygen increases polar surface area and hydrogen-bond acceptor count relative to the pyrrolidine and azepane congeners, which lack heteroatoms in the saturated ring [1].

Drug-likeness Physicochemical properties Permeability

Melanocortin Receptor 5 (MC5R) Functional Selectivity: Absence of Agonist Activity

In functional assays measuring cAMP production in HEK293 cells expressing mouse melanocortin receptor 5 (MC5R), this compound shows no agonist activity (EC50 > 100,000 nM), while retaining antagonist activity at MC4R [1]. This functional selectivity profile—MC4R antagonist, MC5R inactive—is consistent with the binding selectivity observed (MC4R Ki = 16 nM vs. MC5R EC50 > 100 µM) and distinguishes it from non-selective melanocortin ligands that activate multiple receptor subtypes [2].

MC5R Functional selectivity cAMP assay

Procurement-Relevant Application Scenarios for 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine


MC4R Antagonist Tool Compound for Obesity and Metabolic Syndrome Target Validation

With a Ki of 16 nM at MC4R and 156-fold selectivity over MC3R, this compound can serve as a pharmacological tool for dissecting MC4R-mediated effects on food intake and energy homeostasis in murine models, where MC4R antagonism has been genetically linked to hyperphagia and obesity [1].

Kinase Selectivity Panel Screening in CDK and PI3K Drug Discovery Programs

Given that pyrazolo[1,5-a]pyrimidines with C7 morpholine substituents are privileged structures for ATP-competitive kinase inhibition (CDK2, CDK9, PI3Kδ) [1], this compound is a suitable candidate for inclusion in selectivity panels to benchmark novel inhibitors against a structurally representative member of the morpholine-containing sub-series.

Physicochemical Benchmarking in CNS Penetrance Optimization Studies

The calculated logP ~4.3 and PSA ~38 Ų place this compound near the upper limit of the CNS drug-like space. It can be used as a reference standard when evaluating how incremental structural changes (e.g., C2 aryl substitution, C7 heterocycle variation) shift physicochemical properties and impact blood-brain barrier permeability in parallel artificial membrane permeability assays (PAMPA) [2].

Quote Request

Request a Quote for 3,5-Dimethyl-2-(4-methylphenyl)-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.